N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(23-24-22(26)20-8-4-12-27-20)9-3-5-15-10-11-17-14-16-6-1-2-7-18(16)19(17)13-15/h1-2,6-7,10-11,13,20H,3-5,8-9,12,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQJWNVRFRICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)CCCC2=CC3=C(CC4=CC=CC=C43)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide typically involves the reaction of 9H-fluorene-3-carboxylic acid with butanoyl chloride to form an intermediate, which is then reacted with oxolane-2-carbohydrazide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of hydrazides exhibit promising anticancer properties. N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide has been studied for its potential to inhibit tumor growth in various cancer cell lines. The fluorenyl group enhances the compound's ability to intercalate with DNA, thereby disrupting replication processes in cancer cells.
Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The oxolane ring contributes to its lipophilicity, allowing better penetration through bacterial membranes.
Organic Synthesis
Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including condensation and substitution reactions, making it valuable in synthetic organic chemistry.
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Condensation | Synthesis of hydrazone derivatives | |
| Substitution | Formation of amides | |
| Coupling | Cross-coupling reactions |
Materials Science
Polymer Chemistry : The compound can be utilized in the development of new polymeric materials. Its structure allows for modification that can enhance thermal stability and mechanical properties of polymers.
Nanotechnology Applications : this compound has been explored for use in the synthesis of nanoparticles, which can be employed in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.
Case Studies
- Anticancer Studies : A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.
- Synthesis of Novel Hydrazones : Researchers successfully synthesized a series of hydrazone derivatives using this compound as a starting material. These derivatives exhibited enhanced biological activity compared to their parent compounds, indicating the importance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are highlighted through comparisons with related carbohydrazides and heterocyclic derivatives:
Table 1: Structural and Functional Comparison
Notes:
- Fluorene vs. Quinoline/Chromene: The fluorene group in the target compound provides enhanced aromaticity and hydrophobicity compared to quinoline or chromene derivatives, which may improve binding to hydrophobic enzyme pockets .
- Oxolane vs.
- Carbohydrazide Linker : Unlike carboxamides or esters, the carbohydrazide group can act as a metal-chelating agent, as seen in vanadium complexes with insulin-mimetic activity .
Key Research Findings from Analogs
Antimicrobial Activity: Quinoline- and thiazole-containing carbohydrazides exhibit broad-spectrum antimicrobial effects, likely due to interactions with bacterial DNA gyrase or membrane proteins .
Antioxidant Potential: Chromene-based carbohydrazides show radical-scavenging activity, attributed to the electron-rich aromatic system .
Metal Coordination : Hydrazide derivatives (e.g., 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide) form stable complexes with vanadium, enhancing insulin-mimetic effects in diabetic models .
Pharmacological and Industrial Relevance
While direct data on the target compound is absent, its structural features suggest:
Biological Activity
N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings from various studies.
This compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O3
- CAS Number : 49194729
- Molecular Weight : 364.44 g/mol
The compound's structure includes a fluorenyl group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial and fungal strains. The results indicate significant antimicrobial potential, particularly against Gram-positive bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.8 |
| A549 | 20.5 |
These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes. Preliminary studies suggest that it may act by:
- Inhibiting DNA synthesis : By interfering with DNA gyrase, leading to cell cycle arrest.
- Inducing apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The compound was administered to mice bearing MCF-7 tumors, resulting in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential for therapeutic use in oncology .
Q & A
Q. What are the recommended safety protocols for handling N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide in laboratory settings?
The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) per EU-GHS/CLP regulations . Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Ventilation: Ensure local exhaust ventilation to minimize inhalation risks.
- Emergency Procedures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide the safety data sheet (SDS) to healthcare providers .
Q. What are the standard synthetic routes for preparing this compound?
A common method involves coupling hydrazide derivatives with activated carbonyl intermediates. For example:
Q. Which analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How can mechanistic studies elucidate the bioactivity of this compound?
- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. IC₅₀ values can be determined via dose-response curves .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes to active sites. Compare with experimental IC₅₀ data to validate models .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data?
- Cross-Validation: Replicate synthesis under inert atmospheres (argon) to assess yield variability caused by moisture sensitivity .
- Multi-Technique Analysis: Combine NMR, IR, and high-resolution MS to confirm structural consistency. For example, discrepancies in carbonyl signals may arise from tautomerism or solvent effects .
Q. How does the compound’s fluorenyl moiety influence its coordination chemistry?
The fluorenyl group enhances π-π stacking with aromatic residues in proteins or metal-organic frameworks (MOFs). Studies on analogous hydrazides show:
- Metal Complex Formation: React with vanadium(V) or copper(II) ions in ethanol/water mixtures. Characterize complexes via UV-Vis (λ = 400–500 nm for d-d transitions) and cyclic voltammetry .
- Bioactivity Enhancement: Metal complexes often exhibit improved antimicrobial or anticancer activity compared to the free ligand (e.g., 2x higher potency against S. aureus) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-Dependent Stability: Incubate in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis is typically observed at pH > 8 .
- Serum Stability Testing: Add to fetal bovine serum (10% v/v) and analyze aliquots at 0, 1, 6, and 24 hours. Calculate half-life using first-order kinetics .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Derivatization: Modify the oxolane ring (e.g., substitute with pyrrolidine) or fluorenyl substituents. Test analogs for bioactivity.
- Key Trends: Bulky substituents on the fluorenyl group often increase lipophilicity (logP > 3.5) and membrane permeability .
- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
